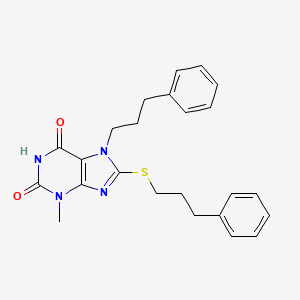

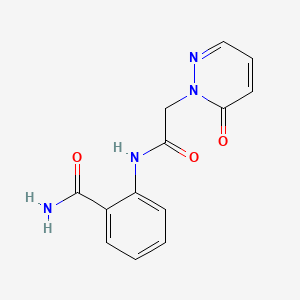

![molecular formula C16H12F3N3O2S B2625577 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1351591-32-6](/img/structure/B2625577.png)

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea” is a derivative of benzo[d]thiazol-2-yl, which is a class of compounds known for their wide range of biological activities . This particular compound has been synthesized as part of efforts to discover novel anti-Parkinsonian agents .

Synthesis Analysis

The synthesis of this compound involves the design and creation of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives . The yield of the synthesis process was reported to be 29%, with a melting point of 248°C . The IR (KBr) ν max was reported in the range of 3335, 3056, 2952, 1710, 1601, 1536, 1447, 1307, 1277, 1199, 1144, 1078, 1005, 914, 877, 813, 754, 728, 711, 598 cm −1 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR (CDCl3) δ was reported as 10.28 (s, 1H, NH), 7.72–7.74 (d, 1H, J = 7.66 Hz), 7.64–7.67 (d, 1H, J = 7.88 Hz), 6.06–7.45 (m, 5H, ArH), 6.32 (t, 1H, NH), 4.48 (s, 2H, CH2) .Chemical Reactions Analysis

The thiazole ring, which is a key component of this compound, is known for its reactivity. The ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 248°C . The IR (KBr) ν max was reported in the range of 3335, 3056, 2952, 1710, 1601, 1536, 1447, 1307, 1277, 1199, 1144, 1078, 1005, 914, 877, 813, 754, 728, 711, 598 cm −1 .科学的研究の応用

Synthesis and Biological Significance of Benzothiazoles

Benzothiazole derivatives, including urea-linked structures, have been synthesized and evaluated for their significant biological activities. The combination of the benzothiazole ring and the urea linkage results in compounds that exhibit a wide range of pharmacological properties. These include potential therapeutic applications in treating rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides. The synthesis techniques for these compounds have evolved, highlighting the importance of these structures in medicinal chemistry and agriculture (Rosales-Hernández et al., 2022).

Urea-Based Herbicides and Environmental Impact

Urea derivatives also find applications in herbicide formulations. The environmental fate and toxicity of these compounds, especially their role as endocrine disruptors, have been extensively reviewed. Understanding the behavior of urea-based herbicides in aquatic environments is crucial for assessing their ecological impact and guiding the development of more environmentally friendly pesticides (Haman et al., 2015).

Urease Inhibitors in Medical and Agricultural Applications

Urease inhibitors are another area of interest, with compounds targeting the urease enzyme to treat infections and improve the efficiency of urea-based fertilizers. These inhibitors have the potential to mitigate the negative effects of urea decomposition in soil, thereby enhancing nitrogen use efficiency in agriculture. Moreover, the therapeutic applications of urease inhibitors against gastric and urinary tract infections highlight the dual utility of these compounds in both health and agricultural sectors (Ray et al., 2020).

将来の方向性

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea” has been synthesized as part of efforts to discover novel anti-Parkinsonian agents . This suggests that future research could focus on further exploring its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. Additionally, further studies could also investigate its interaction with the human A2A receptor for the design and development of potent antagonists .

特性

IUPAC Name |

1-(4-methoxy-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c1-24-11-7-4-8-12-13(11)21-15(25-12)22-14(23)20-10-6-3-2-5-9(10)16(17,18)19/h2-8H,1H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWLCBISKHKBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

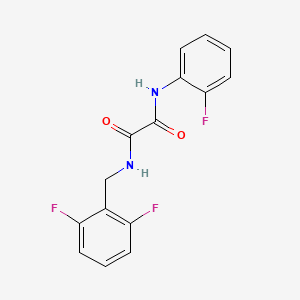

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)

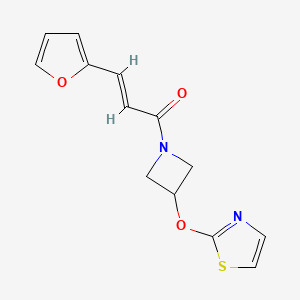

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)

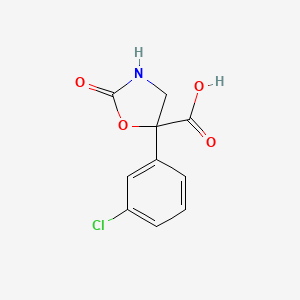

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2625504.png)

![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)

![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2625511.png)

![N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2625512.png)

![Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2625513.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)